Roche 28-2653 -

Roche 28-2653

Catalog Number: EVT-10984782
CAS Number:
Molecular Formula: C27H24N4O5
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The detailed synthesis involves the following steps:

  1. Formation of Barbituric Acid: The reaction conditions were optimized to enhance yield.
  2. Subsequent Reactions: Further transformations lead to the final product, Roche 28-2653.
  3. Purification: The final compound is purified through standard chromatographic techniques.
Molecular Structure Analysis

Structure and Data

The molecular weight and other structural data are essential for understanding its pharmacokinetics and dynamics:

  • Molecular Formula: C₁₅H₁₅N₃O₃
  • Molecular Weight: Approximately 285.30 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

Roche 28-2653 primarily acts through the inhibition of matrix metalloproteinases, which are enzymes that play a critical role in the degradation of extracellular matrix components. The compound's mechanism involves binding to the active site of these enzymes, thereby preventing their activity.

Key reactions include:

  • Inhibition of MMP Activity: Roche 28-2653 selectively inhibits MMP2 and MMP9, leading to reduced tumor cell invasion and migration.
  • Dose-Dependent Effects: Studies have shown that varying doses of Roche 28-2653 can significantly impact tumor growth in animal models .
Mechanism of Action

Process and Data

The mechanism of action for Roche 28-2653 involves its selective binding to matrix metalloproteinases. By inhibiting these enzymes, Roche 28-2653 disrupts the processes involved in tumor invasion and metastasis. In preclinical studies using rat models with prostate cancer, treatment with Roche 28-2653 resulted in:

  • A reduction in tumor weight by up to 90% in a dose-dependent manner.
  • Prolonged survival rates for treated animals compared to controls .

This selectivity for MMPs suggests that Roche 28-2653 could be a promising therapeutic agent in managing cancers characterized by excessive matrix remodeling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Roche 28-2653 exhibits several physical and chemical properties relevant to its function as a pharmaceutical agent:

  • Solubility: The compound's solubility profile should be assessed for formulation purposes.
  • Stability: Stability under various conditions (temperature, pH) is critical for storage and efficacy.

While specific numerical values for these properties are not extensively documented in the available literature, they are crucial for further development into clinical applications.

Applications

Scientific Uses

Roche 28-2653 has significant potential applications in cancer therapy due to its targeted inhibition of matrix metalloproteinases. Its primary scientific uses include:

  • Cancer Research: As a model compound for studying MMP inhibition effects on tumor growth.
  • Therapeutic Development: Potential development into a treatment modality for cancers such as prostate cancer, where MMPs are known to facilitate tumor progression .

Research continues into optimizing its use in combination therapies or as part of drug delivery systems aimed at enhancing its efficacy while minimizing side effects.

Properties

Product Name

Roche 28-2653

IUPAC Name

3-[4-(4-nitrophenyl)piperazin-1-yl]-3-(4-phenylphenyl)piperidine-2,4,6-trione

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C27H24N4O5/c32-24-18-25(33)28-26(34)27(24,21-8-6-20(7-9-21)19-4-2-1-3-5-19)30-16-14-29(15-17-30)22-10-12-23(13-11-22)31(35)36/h1-13H,14-18H2,(H,28,33,34)

InChI Key

VWJFDSFQMZGQHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3(C(=O)CC(=O)NC3=O)C4=CC=C(C=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.